![molecular formula C38H46O5Si2 B13356584 (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B13356584.png)
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol typically involves multiple steps. One common approach is the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include PCC for oxidation, LiAlH4 for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields ketones or aldehydes, while reduction with LiAlH4 produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The silyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This selective reactivity is crucial for its role in organic synthesis and drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octane: Similar structure but lacks the hydroxyl group.
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol lies in its specific stereochemistry and the presence of silyl-protected hydroxyl groups. These features provide it with distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C38H46O5Si2 |
|---|---|
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,5R)-2,4-bis[[tert-butyl(diphenyl)silyl]oxy]-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C38H46O5Si2/c1-37(2,3)44(28-19-11-7-12-20-28,29-21-13-8-14-22-29)42-34-32-27-40-36(41-32)35(33(34)39)43-45(38(4,5)6,30-23-15-9-16-24-30)31-25-17-10-18-26-31/h7-26,32-36,39H,27H2,1-6H3/t32-,33+,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
BWKGYCSRHPCNAM-MWAROKLZSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4CO[C@H](O4)[C@@H]([C@H]3O)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(O4)C(C3O)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


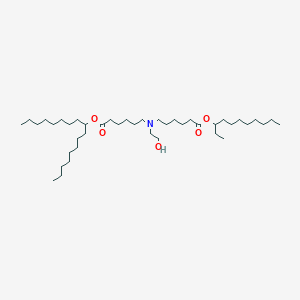
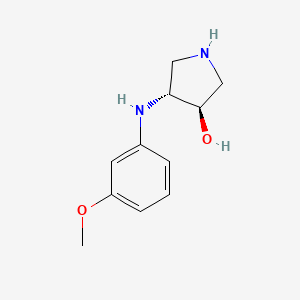
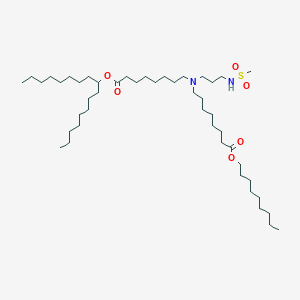
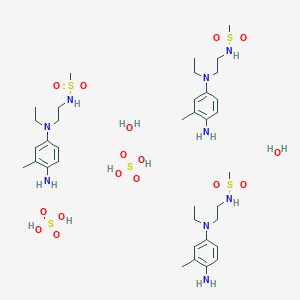
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13356528.png)
![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)
![3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13356546.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356548.png)
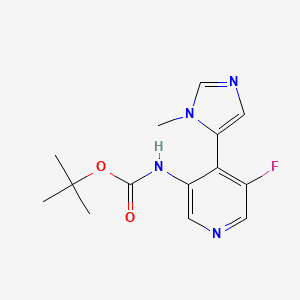


![3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)
![3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile](/img/structure/B13356577.png)

